(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C17H10ClN3OS2 |
|---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
5-(benzimidazol-2-ylidenemethyl)-3-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-2-thione |
InChI |
InChI=1S/C17H10ClN3OS2/c18-10-5-1-4-8-13(10)21-16(22)14(24-17(21)23)9-15-19-11-6-2-3-7-12(11)20-15/h1-9,22H |
InChI Key |
BFEOQBMAFJSDLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzimidazole: Starting from o-phenylenediamine and formic acid.
Formation of Thiazolidinone Ring: Using a reaction between a thiourea derivative and a halogenated ketone.
Coupling Reactions: Combining the benzimidazole and thiazolidinone intermediates under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the thioxo group.
Reduction: Reduction reactions could target the benzimidazole or thiazolidinone rings.
Substitution: Halogenated phenyl groups are prone to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the phenyl ring.
Scientific Research Applications
Chemistry
Catalysis: The compound could be studied as a potential catalyst or ligand in various organic reactions.
Material Science: Its unique structure might make it useful in the development of new materials with specific properties.
Biology and Medicine
Antimicrobial Activity: Compounds with similar structures have been investigated for their antimicrobial properties.
Anticancer Research: The compound could be explored for its potential to inhibit cancer cell growth.
Industry
Pharmaceuticals: Potential use in drug development due to its complex structure and biological activity.
Agriculture: Possible applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- Benzodioxol and Benzofuran Derivatives (e.g., 3l, 3i): Exhibit high melting points (>260°C), suggesting enhanced crystallinity and stability due to rigid fused-ring systems .
- Electron-Withdrawing Groups (e.g., nitro in 11b): May improve reactivity but require further biological evaluation .
- Halogenated Analogs (e.g., 2-chlorophenyl in target compound vs. 4-bromophenyl in ): Chlorine’s smaller size may allow tighter receptor binding compared to bromine.
Comparison with Other Methods :
- Microwave Synthesis : Used for analogs like 5c–5f (80–94% yields), offering faster reaction times and higher purity compared to conventional heating .
- Conventional Multi-Step Synthesis : Lower yields (e.g., 70% for 3i) but applicable to thermally sensitive intermediates .
Computational and Crystallographic Insights
Biological Activity
The compound (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a thiazolidinone core, which is known for its ability to interact with various biological targets. The presence of the benzimidazole and chlorophenyl moieties contributes to its pharmacological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives. The compound was evaluated against various bacterial strains and fungi:
- Bacterial Strains : It exhibited significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Minimum inhibitory concentration (MIC) values were reported in the range of against Bacillus subtilis and similar efficacy against Candida albicans with MIC values around .
- Fungal Strains : The compound also showed promising antifungal activity, particularly against Aspergillus niger, with MIC values ranging from .
Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer properties. The compound has demonstrated:
- Cytotoxic Effects : In vitro studies indicated that it can inhibit the proliferation of various cancer cell lines. For example, it was found to induce apoptosis in human breast cancer cells by modulating key signaling pathways .
- Mechanisms of Action : Research suggests that the compound may act by inhibiting specific enzymes involved in cancer cell metabolism and proliferation, making it a candidate for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for drug development. Key findings include:
- Functional Groups : The presence of electron-withdrawing groups (like chloro) on the aromatic ring enhances antimicrobial activity. Conversely, alterations in the thiazolidinone core can significantly affect cytotoxicity against cancer cells .
Case Studies
Several case studies have documented the efficacy of thiazolidinone derivatives:
- Study on Antimicrobial Efficacy : A comparative study evaluated multiple thiazolidinones against Staphylococcus aureus and reported that modifications in substituents led to variations in MIC values, emphasizing the importance of structural diversity .
- Anticancer Evaluation : A recent investigation assessed a series of thiazolidinones for their cytotoxic effects on various cancer cell lines, revealing that certain derivatives exhibited IC50 values lower than standard chemotherapeutics .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
